molecular formula C24H31ClN2O4 B12099308 [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride

[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride

Cat. No.: B12099308
M. Wt: 447.0 g/mol
InChI Key: XUJRNPVABVHOAJ-UHFFFAOYSA-N
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Description

[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride is a complex organic compound primarily used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins. The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride typically involves the following steps:

    Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the trimethylammonium group.

    Formation of the Chloride Salt: The final step involves converting the compound into its chloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of lysine are protected using Fmoc-Cl in industrial reactors.

    Automated Methylation: Automated systems are used to methylate the protected lysine efficiently.

    Purification and Crystallization: The final product is purified through crystallization and filtration processes to obtain the chloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylammonium group.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Methylation: Methyl iodide and potassium carbonate in anhydrous conditions.

Major Products

    Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino form of the lysine derivative.

    Substituted Derivatives: Nucleophilic substitution can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is crucial for the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form long peptide chains.

Biology

In biological research, it is used to study protein-protein interactions, enzyme functions, and cellular processes. The compound’s ability to form stable peptide bonds makes it valuable for creating peptide libraries for screening and identifying biologically active peptides.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. Peptides synthesized using this compound can be used in drug development, particularly in designing peptide-based drugs for various diseases.

Industry

Industrially, it is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the free amino group can participate in forming peptide bonds, facilitating the synthesis of complex peptides. The trimethylammonium group enhances the solubility and stability of the compound, making it easier to handle in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-dimethylazanium;chloride: Similar structure but with a dimethylammonium group instead of trimethylammonium.

    [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;bromide: Similar structure but with a bromide counterion instead of chloride.

Uniqueness

The presence of the trimethylammonium group in [5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride provides enhanced solubility and stability compared to its dimethylammonium counterpart. The chloride counterion also offers better compatibility with various solvents and reagents used in peptide synthesis.

This compound’s unique combination of protecting groups and functional groups makes it a versatile and valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

N-[1-carboxy-5-(trimethylazaniumyl)pentyl]-1-(9H-fluoren-9-ylmethoxy)methanimidate;hydrochloride

InChI

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H

InChI Key

XUJRNPVABVHOAJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N=C([O-])OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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